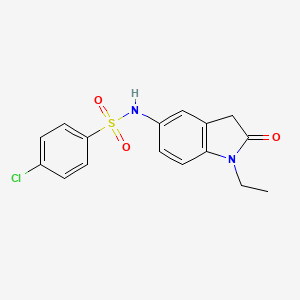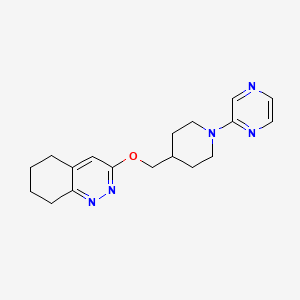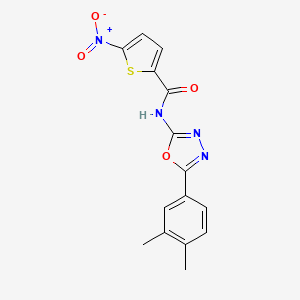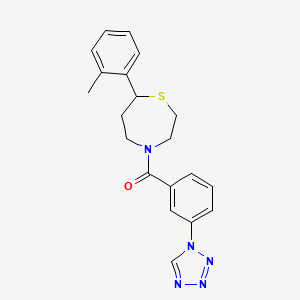![molecular formula C16H17N3O4S2 B3012660 ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 532387-10-3](/img/structure/B3012660.png)
ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that appears to be related to a class of compounds that include various heterocyclic and thiophene derivatives. These compounds are of interest due to their potential pharmacological activities and their use in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions that can include condensation or cycloaddition processes. For instance, the synthesis of a Schiff base related to the compound was achieved by a condensation reaction of salicylaldehyde with a precursor ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which itself was prepared via a one-pot Gewald's three-component reaction . Similarly, the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates involved the preparation of intermediates that were then reacted with various active methylene reagents to yield pyran, pyridine, and pyridazine derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, 1H NMR, and MS, as well as elemental analysis . In some cases, the crystal structure has been determined by X-ray diffraction crystallography, providing detailed insights into the molecular geometry .
Chemical Reactions Analysis
The compounds in this family exhibit reactivity towards a range of reagents, leading to the formation of diverse heterocyclic structures. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives resulted in the formation of thiazolopyridine carboxylates . These reactions are typically carried out under mild conditions and can be used to synthesize a variety of functionalized heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their spectroscopic data, which provide information on the molecular vibrations and chemical shifts . Density functional theory (DFT) calculations can be used to predict these properties and have been shown to reproduce experimental results effectively. Additionally, properties such as nonlinear optical (NLO) behavior and molecular electrostatic potential (MEP) can be evaluated using computational methods .
Relevant Case Studies
The compounds synthesized from these reactions have been studied for their potential biological activities. For instance, a study on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats . This highlights the potential therapeutic applications of these compounds in the treatment of conditions such as rheumatism.
Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have developed novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, leading to compounds with significant anticancer activity against colon HCT-116 human cancer cell lines. These compounds demonstrate the potential of thiophene derivatives in the development of new anticancer agents (Abdel-Motaal, Asem, & Alanzy, 2020).
Antimicrobial Evaluation
The antimicrobial properties of new thiazolo[4,5-d]pyrimidines have been investigated, showing that certain compounds exhibit significant inhibitory effects against Gram-positive bacteria and yeasts. This research underscores the potential of these derivatives in addressing microbial resistance (Balkan, Urgun, & Özalp, 2001).
Anti-inflammatory Activity
Thienopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity, with specific compounds showing significant efficacy. This indicates their potential as therapeutic agents for inflammatory diseases (El-kerdawy et al., 1996).
Apoptosis-Inducing Agents for Breast Cancer
A multicomponent synthesis approach led to the discovery of new apoptosis-inducing agents based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, with several compounds displaying antiproliferative potential against MCF-7 and HepG-2 cancer cell lines. This highlights the role of these compounds in the development of cancer therapeutics (Gad et al., 2020).
Docking Studies and Anti-microbial Evaluation
Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been synthesized and evaluated for their anti-microbial activity and docking studies. This research provides insights into the molecular interactions and potential antimicrobial efficacy of these compounds (Spoorthy et al., 2021).
Future Directions
properties
IUPAC Name |
ethyl 2-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-2-23-15(22)11-8-5-3-4-6-10(8)25-14(11)17-7-9-12(20)18-16(24)19-13(9)21/h7H,2-6H2,1H3,(H3,18,19,20,21,24)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCOKYOXWUWAHN-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B3012580.png)
![Piperidin-1-yl-[4-[3-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B3012581.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)




![1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3012590.png)
![N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine](/img/structure/B3012596.png)


